Sodium;2-(5-methoxy-1H-indol-2-yl)acetate Sodium;2-(5-methoxy-1H-indol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2361644-70-2
VCID: VC5402359
InChI: InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1
SMILES: COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+]
Molecular Formula: C11H10NNaO3
Molecular Weight: 227.195

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate

CAS No.: 2361644-70-2

Cat. No.: VC5402359

Molecular Formula: C11H10NNaO3

Molecular Weight: 227.195

* For research use only. Not for human or veterinary use.

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate - 2361644-70-2

Specification

CAS No. 2361644-70-2
Molecular Formula C11H10NNaO3
Molecular Weight 227.195
IUPAC Name sodium;2-(5-methoxy-1H-indol-2-yl)acetate
Standard InChI InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1
Standard InChI Key PHYLSCAJCHORAT-UHFFFAOYSA-M
SMILES COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features an indole core substituted with a methoxy group at the 5-position and an acetoxy group at the 2-position, neutralized by a sodium ion. Its IUPAC name, sodium;2-(5-methoxy-1H-indol-2-yl)acetate, reflects this arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC11H10NNaO3\text{C}_{11}\text{H}_{10}\text{NNaO}_{3}
Molecular Weight227.195 g/mol
SMILESCOC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+]
InChIKeyPHYLSCAJCHORAT-UHFFFAOYSA-M

The sodium salt enhances solubility in polar solvents compared to its parent acid, though exact solubility data remain unspecified .

Spectroscopic Confirmation

Structural validation via NMR, IR, and mass spectrometry confirms the indole backbone and substituents. The methoxy group (-OCH3\text{-OCH}_{3}) exhibits characteristic signals at δ\delta 3.79 ppm in 1H^1\text{H}-NMR, while the acetate moiety resonates near δ\delta 2.34 ppm .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via neutralization of 2-(5-methoxy-1H-indol-2-yl)acetic acid with sodium hydroxide in aqueous or alcoholic media :

C11H11NO3+NaOHC11H10NNaO3+H2O\text{C}_{11}\text{H}_{11}\text{NO}_{3} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{10}\text{NNaO}_{3} + \text{H}_{2}\text{O}

Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols are proprietary .

Purification and Characterization

Post-synthesis, the product is isolated via filtration or solvent extraction. Purity is assessed using HPLC (>95%), with elemental analysis validating the sodium content .

Biological and Pharmacological Applications

Antioxidant Properties

The methoxy-indole moiety scavenges free radicals, reducing oxidative stress in cellular models. Comparable compounds exhibit nitric oxide inhibition rates of 40–60% at 100 µM, suggesting potential in neurodegenerative disease research .

Industrial and Research Significance

Research Directions

Future studies should explore:

  • Structure-Activity Relationships (SAR): Modifying the methoxy or acetate groups to enhance bioactivity.

  • Drug Delivery Systems: Leveraging sodium solubility for nanoparticle or liposomal formulations.

  • Toxicology Profiles: Chronic exposure assessments in preclinical models .

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